Cas no 172549-33-6 (2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI))
![2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI) structure](https://it.kuujia.com/scimg/cas/172549-33-6x500.png)
172549-33-6 structure
Nome del prodotto:2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI)
Numero CAS:172549-33-6
MF:C21H30O6
MW:378.459307193756
CID:227854
2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(5H)-Furanone,4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]-(9CI)
- 2(5H)-Furanone,4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1
- 2(5H)-Furanone,4-[2-(octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl)ethyl]-,[1aS-(1aa,3aa,4a,5b,7aR*,8a,10a,10aS*)]-
- Amphiacrolide I
- CID 101712443
- 2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI)
-
- Inchi: 1S/C21H30O6/c1-12-6-9-20-14(19(12,2)8-7-13-10-16(22)25-11-13)4-5-15-21(20,27-15)18(24-3)26-17(20)23/h10,12,14-15,17-18,23H,4-9,11H2,1-3H3/t12-,14-,15-,17+,18-,19+,20+,21+/m0/s1
- Chiave InChI: AQXXLNKIECRSCH-UPQTTXPQSA-N
- Sorrisi: O1[C@H]2CC[C@H]3[C@](C)(CCC4=CC(=O)OC4)[C@@H](C)CC[C@@]43[C@H](O)O[C@@H]([C@@]142)OC
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 690
- Superficie polare topologica: 77.5
Proprietà sperimentali
- Densità: 1.27±0.1 g/cm3(Predicted)
- Punto di ebollizione: 569.1±50.0 °C(Predicted)
- pka: 12.37±0.70(Predicted)
2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI) Letteratura correlata
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
172549-33-6 (2(5H)-Furanone, 4-[2-[(1aS,3aS,4R,5S,7aS,8R,10S,10aR)-octahydro-8-hydroxy-10-methoxy-4,5-dimethyl-8H,10H-oxireno[1,2]naphtho[1,8a-c]furan-4-yl]ethyl]- (9CI)) Prodotti correlati
- 868143-22-0(N-2-(cyclohex-1-en-1-yl)ethyl-2,3-dimethyl-4-nitrobenzene-1-sulfonamide)
- 1781750-19-3(1-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-2-amine)
- 2734775-86-9(3-Cyclopropyl-2,6-difluorobenzoic acid)
- 1782891-60-4(2-amino-1-(3-bromo-5-methoxypyridin-4-yl)ethan-1-one)
- 71750-15-7((4-Tert-butylcyclohexylidene)acetonitrile)
- 2171810-51-6(3-(tert-butyldimethylsilyl)oxy-2-(4-ethylcyclohexyl)propan-1-ol)
- 2098008-38-7(1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 2051-05-0(Diamyl Sulfite)
- 1421588-25-1((2E)-3-(furan-2-yl)-N-(furan-3-yl)methyl-N-(2-methoxyethyl)prop-2-enamide)
- 1803749-10-1(6-Cyano-3-ethyl-2-(trifluoromethoxy)benzenesulfonyl chloride)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
